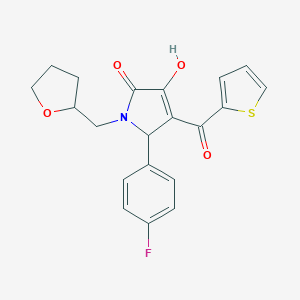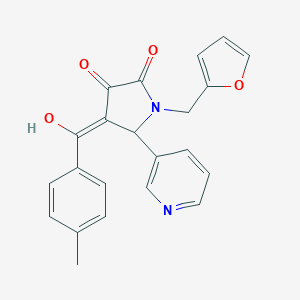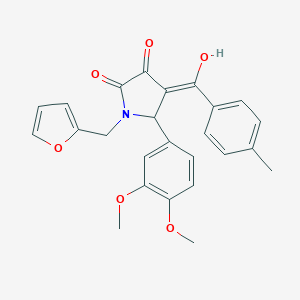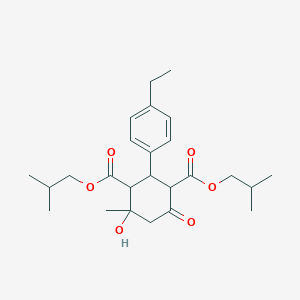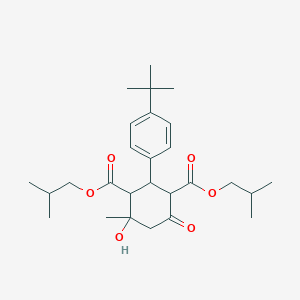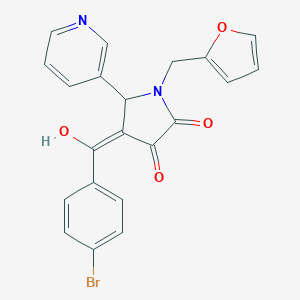![molecular formula C23H23NO7 B282489 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid, also known as DMAP or 3-(4-methylbenzoyl)-2,5-dimethoxy-N-hydroxybenzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAP is a derivative of hydroxamic acid and has been found to exhibit anti-tumor and anti-inflammatory properties.
作用机制
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is not fully understood. However, studies have suggested that 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs have been implicated in the development of cancer and inflammatory diseases, and inhibition of HDACs has been shown to induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been found to induce apoptosis in cancer cells and reduce inflammation in macrophages. Studies have also shown that 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid inhibits angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In addition, 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been found to modulate the immune response by inhibiting the production of cytokines and chemokines.
实验室实验的优点和局限性
One advantage of using 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in lab experiments is its potential therapeutic applications for the treatment of cancer and inflammatory diseases. Another advantage is its ability to inhibit HDACs, which can be useful in studying the role of HDACs in cancer and inflammatory diseases. However, one limitation of using 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in lab experiments is its potential toxicity, which can affect the accuracy of the results.
未来方向
Further research is needed to fully understand the mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid and its potential therapeutic applications. Future studies should focus on optimizing the synthesis method of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid and developing more potent derivatives of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid. In addition, studies should investigate the potential side effects and toxicity of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid and its derivatives to determine their safety for human use. Finally, studies should explore the use of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in combination with other therapies for the treatment of cancer and inflammatory diseases.
Conclusion
3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is a chemical compound that has shown promising potential for therapeutic applications in the treatment of cancer and inflammatory diseases. The synthesis of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid involves the reaction of 3,4-dimethoxyphenylacetyl chloride with 4-methylbenzoic acid and hydroxylamine hydrochloride. 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid inhibits the growth of cancer cells, reduces inflammation, and modulates the immune response by inhibiting the production of cytokines and chemokines. The use of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in lab experiments has advantages and limitations, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid involves the reaction of 3,4-dimethoxyphenylacetic acid with oxalyl chloride to form 3,4-dimethoxyphenylacetyl chloride. This intermediate is then reacted with 4-methylbenzoic acid in the presence of aluminum chloride to form 3-(4-methylbenzoyl)-2,5-dimethoxybenzoyl chloride. Finally, the benzoyl chloride is reacted with hydroxylamine hydrochloride to form 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid.
科学研究应用
3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been found to exhibit anti-tumor and anti-inflammatory properties. Studies have shown that 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. These findings suggest that 3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has potential therapeutic applications for the treatment of cancer and inflammatory diseases.
属性
分子式 |
C23H23NO7 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC 名称 |
3-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C23H23NO7/c1-13-4-6-14(7-5-13)21(27)19-20(15-8-9-16(30-2)17(12-15)31-3)24(11-10-18(25)26)23(29)22(19)28/h4-9,12,20,27H,10-11H2,1-3H3,(H,25,26)/b21-19+ |
InChI 键 |
XDZFXWODFIZKPI-XUTLUUPISA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282406.png)
![methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282409.png)


